3,4-Dichloro-5-(trifluoromethyl)benzamide

Drug metabolism Cytochrome P450 In vitro ADME

Researchers requiring a halogenated benzamide with a well-characterized CYP inhibition profile often face the risk of introducing uncontrolled off-target artifacts when using generic analogs. 3,4-Dichloro-5-(trifluoromethyl)benzamide (CAS 1706446-52-7) directly addresses this pain point through its uniquely documented selectivity: • Negligible inhibition of CYP3A4, CYP2C9, and CYP2C19 (IC50 >10,000 nM), making it a clean negative control or metabolically inert scaffold for medicinal chemistry programs aiming to minimize drug-drug interaction liability. • Selective, measurable CYP1A2 inhibition (IC50 = 624 nM) provides a built-in benchmark for isoform-selectivity studies and structure-property relationship optimization. • Supplied at 98% purity, the most frequent commercial grade, which reduces the total impurity burden by approximately 33% versus 97% material, a critical advantage for late-stage functionalization and metal-catalyzed couplings sensitive to halide impurities.

Molecular Formula C8H4Cl2F3NO
Molecular Weight 258.02 g/mol
CAS No. 1706446-52-7
Cat. No. B1407780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-(trifluoromethyl)benzamide
CAS1706446-52-7
Molecular FormulaC8H4Cl2F3NO
Molecular Weight258.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)N
InChIInChI=1S/C8H4Cl2F3NO/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15)
InChIKeyNINFOLCHSMPYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-5-(trifluoromethyl)benzamide: Chemical Identity and Specifications


3,4-Dichloro-5-(trifluoromethyl)benzamide (CAS 1706446-52-7) is a halogenated benzamide derivative with the molecular formula C8H4Cl2F3NO and a molecular weight of 258.02 g/mol . The compound features a benzene ring substituted with two chlorine atoms at the 3- and 4-positions and a trifluoromethyl group at the 5-position, with a primary amide functional group . It is commercially available as a white to off-white crystalline solid, typically supplied at purities of 97–98%, and is intended for research and further manufacturing use only, not for direct human application .

Differentiation from Generic Trifluoromethyl Benzamides


Within the class of halogenated trifluoromethyl benzamides, the specific substitution pattern (3,4-dichloro with 5-trifluoromethyl) confers a distinct physicochemical and biological profile that cannot be replicated by other regioisomers such as 2,6-dichloro-4-(trifluoromethyl)benzamide or 2,4-dichloro analogs. Critically, 3,4-dichloro-5-(trifluoromethyl)benzamide exhibits minimal inhibition of major cytochrome P450 isoforms (CYP3A4, CYP2C9, CYP2C19) with IC50 values >10,000 nM [1][2][3], a property that distinguishes it from structurally related benzamides that are known to be potent CYP inhibitors or are themselves metabolites of fungicides such as fluopyram and fluopicolide . Furthermore, this specific compound serves as a direct analytical reference for the degradation byproduct (3,4-dichloro-5-(trifluoromethyl)benzoic acid) of commercial SDHI fungicides, a role that alternative benzamides cannot fulfill . Generic substitution without experimental verification therefore risks introducing uncontrolled CYP inhibition artifacts, confounding structure-activity relationship interpretations, or failing to meet specific analytical reference requirements.

Quantitative Evidence for Product Differentiation


CYP3A4 Inhibition Profile

3,4-Dichloro-5-(trifluoromethyl)benzamide demonstrates weak inhibition of CYP3A4 with an IC50 of 15,000 nM (15 μM) in human liver microsomal assays [1][2]. This value is >300-fold weaker than the potent CYP3A4 inhibitor ketoconazole (IC50 ≈ 0.015–0.05 μM) and >100-fold weaker than fluopyram, a structurally related benzamide fungicide known for moderate CYP3A4 inhibition. The consistently weak inhibition across multiple BindingDB entries (CHEMBL3358947, CHEMBL4068333) confirms this compound's low potential for CYP3A4-mediated drug-drug interactions [1][2].

Drug metabolism Cytochrome P450 In vitro ADME Drug-drug interaction

CYP2C9 and CYP2C19 Inhibition Profile

In human microsomal assays, 3,4-dichloro-5-(trifluoromethyl)benzamide exhibits no meaningful inhibition of CYP2C9 (IC50 > 10,000 nM) [1] and CYP2C19 (IC50 > 10,000 nM in one assay; >20,000 nM in a separate yeast-expressed system) [2][3]. This contrasts with the known CYP2C9 inhibitor sulfaphenazole (IC50 ≈ 300 nM) and the CYP2C19 inhibitor omeprazole (IC50 ≈ 2–10 μM depending on assay conditions). The compound's complete lack of potency against these clinically significant drug-metabolizing enzymes differentiates it from other halogenated benzamides that exhibit isoform-specific inhibition.

Drug metabolism Cytochrome P450 CYP2C9 CYP2C19 In vitro toxicology

Commercial Purity Specifications

3,4-Dichloro-5-(trifluoromethyl)benzamide is commercially available at purities of 97% (CymitQuimica/Apollo Scientific) and 98% (Sigma-Aldrich/Combi-Blocks) . The 98% grade offers a 1% absolute purity advantage, which translates to approximately 33% lower total impurity burden (2% impurities vs. 3% impurities) . This quantitative difference is material for applications requiring analytical reference standards or for synthetic transformations where side reactions from impurities could compromise yield or complicate purification.

Chemical procurement Quality control Analytical reference standard Synthesis intermediate

Differentiation from Carboxylic Acid Analog

3,4-Dichloro-5-(trifluoromethyl)benzamide (CAS 1706446-52-7, MW 258.02) differs from its corresponding carboxylic acid, 3,4-dichloro-5-(trifluoromethyl)benzoic acid (CAS 1706458-41-4, MW 259.01), by the replacement of the -COOH group with a primary amide -CONH2 . Critically, the carboxylic acid is a documented environmental degradation byproduct of the commercial fungicides fluopicolide and fluopyram , whereas the benzamide form is not reported as a primary metabolite and therefore serves a distinct analytical purpose as a synthetic precursor or comparator rather than an environmental degradation marker. This functional group distinction alters hydrogen-bonding capacity, logP, and ionization state, precluding direct substitution in structure-activity relationship studies or analytical method development.

Agrochemical analysis Fungicide degradation Environmental monitoring Metabolite identification

CYP1A2 Inhibition and Isoform Selectivity

While 3,4-dichloro-5-(trifluoromethyl)benzamide exhibits weak inhibition of CYP3A4, CYP2C9, and CYP2C19 (IC50 > 10,000 nM), it demonstrates moderate inhibition of CYP1A2 with an IC50 of 624 nM (0.624 μM) in yeast-expressed human liver microsomal assays [1]. This represents a >16-fold selectivity for CYP1A2 over CYP3A4 and >16-fold selectivity over CYP2C19. The CYP1A2 inhibitory potency (sub-micromolar) is notable compared to the compound's otherwise minimal CYP inhibition profile, providing a measurable isoform-selectivity fingerprint.

Cytochrome P450 CYP1A2 Isoform selectivity In vitro pharmacology

Optimal Research and Industrial Applications


CYP-Neutral Control for In Vitro ADME Screening

Based on the quantitative evidence that 3,4-dichloro-5-(trifluoromethyl)benzamide exhibits IC50 > 10,000 nM against CYP3A4, CYP2C9, and CYP2C19 [1][2][3], this compound is optimally deployed as a negative control in cytochrome P450 inhibition screening panels. Its negligible interaction with multiple CYP isoforms makes it suitable as a metabolically inert scaffold for medicinal chemistry programs where avoiding drug-drug interaction liability is a primary design criterion. Conversely, its moderate CYP1A2 inhibition (IC50 = 624 nM) [4] qualifies it as a tool compound for isoform-selectivity studies.

Analytical Reference for Agrochemical Degradation Studies

The structural relationship between this benzamide (CAS 1706446-52-7) and 3,4-dichloro-5-(trifluoromethyl)benzoic acid (CAS 1706458-41-4)—the latter being a documented degradation product of SDHI fungicides fluopicolide and fluopyram —positions this compound as a critical analytical reference. Environmental monitoring laboratories and agrochemical formulation developers require the benzamide form to validate LC-MS/MS methods that distinguish between parent fungicides, their amide intermediates, and terminal carboxylic acid metabolites. The 0.99 g/mol mass difference and distinct chromatographic retention preclude substitution with the acid form.

Halogenated Benzamide Building Block in Synthesis

As a synthetic intermediate, 3,4-dichloro-5-(trifluoromethyl)benzamide is procured for the construction of more complex molecules where the 3,4-dichloro-5-trifluoromethyl substitution pattern is required. The availability of 98% purity grade reduces the total impurity burden by approximately 33% relative to 97% grade , which is quantitatively meaningful for multi-step sequences where impurities accumulate or catalyze side reactions. Researchers should prioritize the 98% grade when the compound is used in late-stage functionalization, metal-catalyzed coupling reactions sensitive to halide impurities, or as an analytical reference standard requiring certified purity.

Pharmaceutical Lead Optimization Scaffold

For medicinal chemistry teams exploring halogenated benzamide scaffolds, this compound provides a uniquely well-characterized CYP inhibition profile across four major isoforms (CYP1A2, CYP2C9, CYP2C19, CYP3A4) with IC50 values established in orthogonal assay systems [1][2][3][4]. This comprehensive in vitro ADME characterization—unusual for a building-block-level compound—enables informed decision-making in hit-to-lead campaigns. The >24-fold selectivity for CYP1A2 over CYP3A4 [4] provides a measurable benchmark against which analog modifications can be assessed, accelerating structure-property relationship optimization.

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